molecular formula C12H22N2O4 B036002 trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester CAS No. 1217774-23-6

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Cat. No.: B036002
CAS No.: 1217774-23-6
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as 4-amino-1-boc-piperidine have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) . Therefore, it’s possible that this compound may also target the HIV-1 reverse transcriptase enzyme.

Pharmacokinetics

Its molecular weight (25832 ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to higher temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group in piperidine followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

    Trans-4-Boc-Amino-piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Trans-4-Boc-Amino-piperidine-3-carbinol: Similar structure but with an alcohol group instead of a methyl ester.

Uniqueness: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a methyl ester functionality. This dual functionality allows it to be used in a variety of synthetic applications, providing a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650679
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217774-23-6
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.